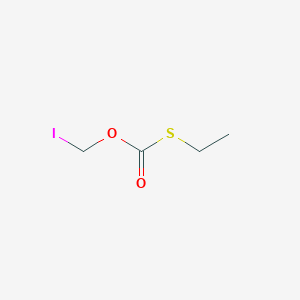
(Ethylsulfanyl)(iodomethoxy)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ethylsulfanyl)(iodomethoxy)methanone is a chemical compound with the molecular formula C4H7IO2S. It is also known by its IUPAC name, Carbonothioic acid, S-ethyl O-(iodomethyl) ester . This compound is characterized by the presence of an ethyl group, an iodomethyl group, and a carbonothioate ester linkage.
Preparation Methods
The synthesis of (Ethylsulfanyl)(iodomethoxy)methanone typically involves the reaction of ethyl thiol with iodomethyl carbonothioate under controlled conditions. The reaction is carried out in a solvent such as dichloromethane, with the presence of a base like sodium bicarbonate and a phase transfer catalyst such as tetrabutylammonium hydrogensulfate . The mixture is stirred at room temperature to facilitate the reaction.
Chemical Reactions Analysis
(Ethylsulfanyl)(iodomethoxy)methanone undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-sulfur or carbon-nitrogen bonds.
Oxidation Reactions: The sulfur atom in the carbonothioate ester can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide.
Reduction Reactions: The carbonothioate ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
(Ethylsulfanyl)(iodomethoxy)methanone has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (Ethylsulfanyl)(iodomethoxy)methanone involves the interaction of its functional groups with molecular targets. The iodomethyl group can act as an alkylating agent, reacting with nucleophilic sites in biological molecules. The carbonothioate ester linkage can undergo hydrolysis, releasing ethyl thiol and iodomethyl alcohol, which can further interact with cellular components.
Comparison with Similar Compounds
(Ethylsulfanyl)(iodomethoxy)methanone can be compared with similar compounds such as:
S-Methyl O-(iodomethyl) carbonothioate: Similar structure but with a methyl group instead of an ethyl group.
S-Ethyl O-(bromomethyl) carbonothioate: Similar structure but with a bromomethyl group instead of an iodomethyl group.
S-Ethyl O-(chloromethyl) carbonothioate: Similar structure but with a chloromethyl group instead of an iodomethyl group.
These comparisons highlight the unique reactivity and applications of this compound due to the presence of the iodomethyl group, which is more reactive compared to bromomethyl and chloromethyl groups.
Properties
IUPAC Name |
iodomethyl ethylsulfanylformate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IO2S/c1-2-8-4(6)7-3-5/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZAPTGWIXFPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)OCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133217-42-2 |
Source


|
| Record name | (ethylsulfanyl)(iodomethoxy)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
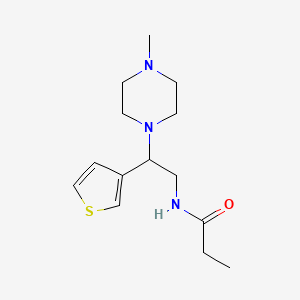
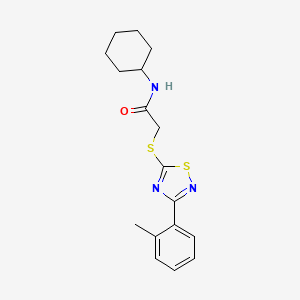
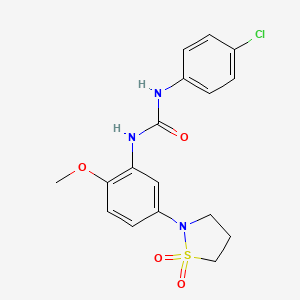
![N-(2-methoxyethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2777769.png)
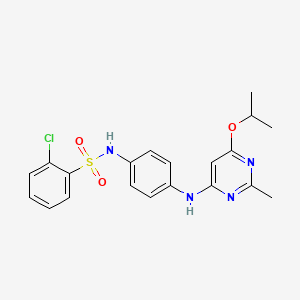
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2777774.png)
![2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2777775.png)
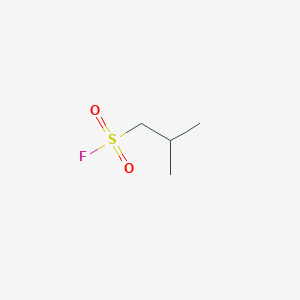
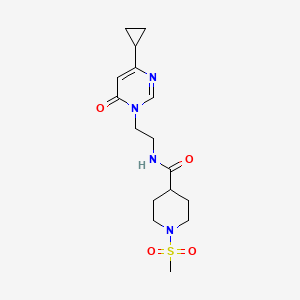
![3-[(4,6-dimethoxypyrimidin-2-yl)oxy]-4-methoxybenzaldehyde](/img/structure/B2777780.png)
![5-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2777781.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2777783.png)
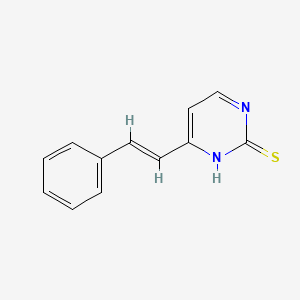
![6-Isopropyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2777785.png)
